REACTION_CXSMILES
|
Br[C:2]([F:16])([F:15])[C:3](F)([F:13])[O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.O>[Zn].C(#N)C>[F:13][C:3]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)=[C:2]([F:16])[F:15]
|
Name
|
4-(2-bromotetrafluoroethoxy)benzaldehyde
|
Quantity
|
111.39 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=CC=C(C=O)C=C1)(F)F)(F)F
|
Name
|
|
Quantity
|
47.33 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
79 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove zinc salts and unreacted zinc
|
Type
|
CUSTOM
|
Details
|
the acetonitrile is removed under vacuum on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled on a rotary evaporator under high vacuum (26.6 Pa)
|
Name
|
|
Type
|
|
Smiles
|
FC(=C(F)F)OC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |